molecular formula C28H31N3O3S B11431897 6-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11431897
M. Wt: 489.6 g/mol
InChI Key: OOBIZXFTULGQQF-UHFFFAOYSA-N
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Description

6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with various functional groups, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate starting materials. The introduction of the 2,4-dioxo and 2,4,6-trimethylphenyl groups is carried out through selective functionalization reactions under controlled conditions. The final step involves the coupling of the hexanamide moiety to the thieno[3,2-d]pyrimidine core using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse analogs of the original compound.

Scientific Research Applications

6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Phenylhexanamides: Compounds with similar hexanamide moieties but different aromatic groups.

Uniqueness

The uniqueness of 6-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C28H31N3O3S/c1-19-16-20(2)23(21(3)17-19)18-31-24-13-15-35-26(24)27(33)30(28(31)34)14-9-5-8-12-25(32)29-22-10-6-4-7-11-22/h4,6-7,10-11,13,15-17H,5,8-9,12,14,18H2,1-3H3,(H,29,32)

InChI Key

OOBIZXFTULGQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3)C

Origin of Product

United States

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